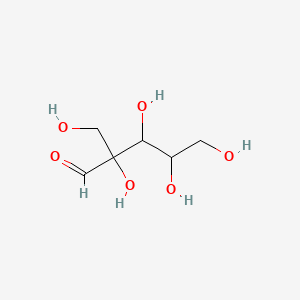
2,3,4,5-Tetrahydroxy-2-(hydroxymethyl)pentanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5-Tetrahydroxy-2-(hydroxymethyl)pentanal is a chemical compound with the molecular formula C5H10O6. It is a pentose sugar derivative, specifically a form of xylose. This compound is known for its multiple hydroxyl groups, which contribute to its reactivity and versatility in various chemical processes .
准备方法
Synthetic Routes and Reaction Conditions
2,3,4,5-Tetrahydroxy-2-(hydroxymethyl)pentanal can be synthesized through the oxidation of xylose. The process involves the use of oxidizing agents such as nitric acid or bromine water under controlled conditions. The reaction typically proceeds at room temperature, and the product is purified through crystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound often involves the bioconversion of plant biomass. Enzymatic hydrolysis of hemicellulose, a major component of plant cell walls, yields xylose, which is then oxidized to produce the desired compound. This method is favored for its sustainability and efficiency .
化学反应分析
Types of Reactions
2,3,4,5-Tetrahydroxy-2-(hydroxymethyl)pentanal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form aldonic acids.
Reduction: Reduction reactions yield sugar alcohols such as xylitol.
Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Nitric acid, bromine water, and potassium permanganate are commonly used oxidizing agents.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are typical reducing agents.
Substitution: Reagents like thionyl chloride or alkyl halides are used for substitution reactions.
Major Products
Oxidation: Aldonic acids
Reduction: Xylitol
Substitution: Halogenated or alkylated derivatives
科学研究应用
2,3,4,5-Tetrahydroxy-2-(hydroxymethyl)pentanal has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Serves as a substrate in enzymatic studies and metabolic research.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of biodegradable polymers and as a precursor for various fine chemicals.
作用机制
The mechanism of action of 2,3,4,5-Tetrahydroxy-2-(hydroxymethyl)pentanal involves its interaction with specific enzymes and receptors in biological systems. The multiple hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, influencing metabolic pathways. In medicinal chemistry, its derivatives are designed to target specific molecular pathways, such as inhibiting viral replication or inducing apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Xylose: A pentose sugar that serves as the precursor for 2,3,4,5-Tetrahydroxy-2-(hydroxymethyl)pentanal.
Xylitol: A sugar alcohol derived from the reduction of xylose.
Arabinose: Another pentose sugar with similar chemical properties.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups, which imparts distinct reactivity and functionality. This makes it a valuable intermediate in synthetic chemistry and a versatile compound in various research applications .
属性
IUPAC Name |
2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-4(10)5(11)6(12,2-8)3-9/h2,4-5,7,9-12H,1,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVNGXVNRCEBDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(CO)(C=O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



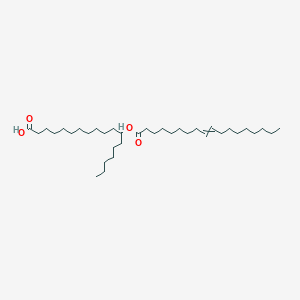
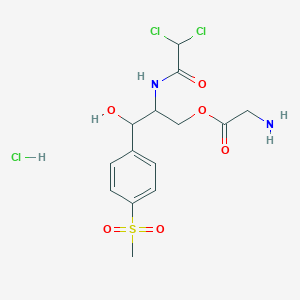
![N-([1,1'-Biphenyl]-2-yl)dibenzo[b,d]furan-3-amine](/img/structure/B13390026.png)

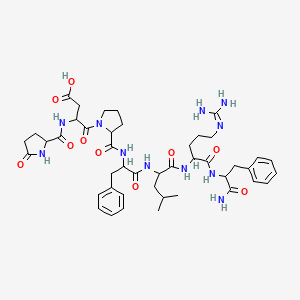
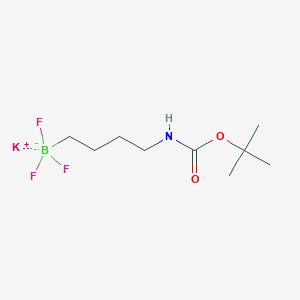
![3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanoic Acid](/img/structure/B13390063.png)
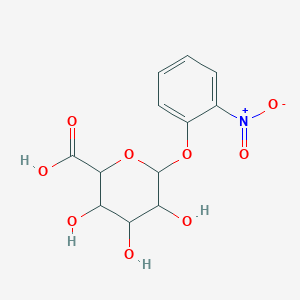
![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13390074.png)

![2-[3,4-Dihydroxy-4,6-dimethyl-5-(methylamino)oxan-2-yl]oxy-4,6-dihydroxy-3-methyl-8-prop-1-enyl-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B13390090.png)
